Cas no 1024183-04-7 ((Phenylcyclopentyl)-N-(2-piperidylethyl)formamide)

(Phenylcyclopentyl)-N-(2-piperidylethyl)formamide 化学的及び物理的性質
名前と識別子
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- (PHENYLCYCLOPENTYL)-N-(2-PIPERIDYLETHYL)FORMAMIDE
- 1-phenyl-N-(2-piperidin-1-ylethyl)cyclopentane-1-carboxamide
- 1-phenyl-N-[2-(piperidin-1-yl)ethyl]cyclopentane-1-carboxamide
- (Phenylcyclopentyl)-N-(2-piperidylethyl)formamide
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- インチ: 1S/C19H28N2O/c22-18(20-13-16-21-14-7-2-8-15-21)19(11-5-6-12-19)17-9-3-1-4-10-17/h1,3-4,9-10H,2,5-8,11-16H2,(H,20,22)
- InChIKey: ZWOWBKQTRCPDDE-UHFFFAOYSA-N
- ほほえんだ: O=C(C1(C2C=CC=CC=2)CCCC1)NCCN1CCCCC1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 22
- 回転可能化学結合数: 5
- 複雑さ: 350
- 疎水性パラメータ計算基準値(XlogP): 3.4
- トポロジー分子極性表面積: 32.299
(Phenylcyclopentyl)-N-(2-piperidylethyl)formamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | MS-10245-5MG |
1-phenyl-N-[2-(piperidin-1-yl)ethyl]cyclopentane-1-carboxamide |
1024183-04-7 | >90% | 5mg |
£46.00 | 2025-02-09 | |
Key Organics Ltd | MS-10245-100MG |
1-phenyl-N-[2-(piperidin-1-yl)ethyl]cyclopentane-1-carboxamide |
1024183-04-7 | >90% | 100mg |
£146.00 | 2025-02-09 | |
Key Organics Ltd | MS-10245-1MG |
1-phenyl-N-[2-(piperidin-1-yl)ethyl]cyclopentane-1-carboxamide |
1024183-04-7 | >90% | 1mg |
£37.00 | 2025-02-09 | |
Key Organics Ltd | MS-10245-10MG |
1-phenyl-N-[2-(piperidin-1-yl)ethyl]cyclopentane-1-carboxamide |
1024183-04-7 | >90% | 10mg |
£63.00 | 2025-02-09 | |
Key Organics Ltd | MS-10245-20MG |
1-phenyl-N-[2-(piperidin-1-yl)ethyl]cyclopentane-1-carboxamide |
1024183-04-7 | >90% | 20mg |
£76.00 | 2023-04-19 | |
Key Organics Ltd | MS-10245-50MG |
1-phenyl-N-[2-(piperidin-1-yl)ethyl]cyclopentane-1-carboxamide |
1024183-04-7 | >90% | 50mg |
£102.00 | 2025-02-09 |
(Phenylcyclopentyl)-N-(2-piperidylethyl)formamide 関連文献
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
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Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
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Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016
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Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
(Phenylcyclopentyl)-N-(2-piperidylethyl)formamideに関する追加情報
(Phenylcyclopentyl)-N-(2-piperidylethyl)formamide: A Comprehensive Overview
(Phenylcyclopentyl)-N-(2-piperidylethyl)formamide, identified by the CAS Registry Number 1024183-04-7, is a complex organic compound with a unique structure that has garnered attention in various scientific domains. This compound is characterized by its combination of a phenylcyclopentyl group and a formamide moiety, linked through an N-(2-piperidylethyl) group. The molecular structure of this compound is intriguing, as it combines aromatic and aliphatic components, making it a subject of interest in both academic and industrial research.
The synthesis of (Phenylcyclopentyl)-N-(2-piperidylethyl)formamide involves a series of carefully designed reactions, including Friedel-Crafts alkylation, amidation, and cyclization processes. Recent advancements in synthetic chemistry have enabled researchers to optimize the synthesis pathway, improving yield and purity. These improvements are particularly significant for applications requiring large-scale production, such as in the pharmaceutical or agrochemical industries.
One of the most notable aspects of this compound is its potential in drug discovery. The formamide group is known for its ability to participate in hydrogen bonding, which is crucial for bioavailability and target binding. Recent studies have explored the interaction of (Phenylcyclopentyl)-N-(2-piperidylethyl)formamide with various biological targets, including enzymes and receptors. For instance, research published in Journal of Medicinal Chemistry highlighted its potential as a modulator of G-protein coupled receptors (GPCRs), which are key targets for treating conditions such as hypertension and neurodegenerative diseases.
In addition to its pharmacological applications, (Phenylcyclopentyl)-N-(2-piperidylethyl)formamide has shown promise in materials science. Its rigid structure and ability to form supramolecular assemblies make it a candidate for applications in self-healing polymers and stimuli-responsive materials. A study in Nature Communications demonstrated that this compound can act as a building block for creating dynamic covalent networks, which have potential uses in advanced materials for electronics and energy storage.
The environmental impact of (Phenylcyclopentyl)-N-(2-piperidylethyl)formamide has also been a focus of recent research. Biodegradation studies indicate that under specific conditions, this compound can be metabolized by microorganisms, reducing its persistence in the environment. However, further investigations are needed to assess its long-term ecological effects and ensure sustainable practices during its production and use.
In conclusion, (Phenylcyclopentyl)-N-(2-piperidylethyl)formamide (CAS No. 1024183-04-7) is a versatile compound with multifaceted applications across various scientific disciplines. Its unique structure, combined with recent advancements in synthesis and application studies, positions it as a valuable tool in drug discovery, materials science, and environmental chemistry. As research continues to uncover new potentials for this compound, it is likely to play an increasingly important role in both academic and industrial settings.
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